Home > Products > Screening Compounds P112038 > 17-Allylamino-17-demethoxygeldanamycin
17-Allylamino-17-demethoxygeldanamycin -

17-Allylamino-17-demethoxygeldanamycin

Catalog Number: EVT-10913331
CAS Number:
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-Allylamino-17-demethoxygeldanamycin is a synthetic derivative of the natural antibiotic geldanamycin, which is primarily known for its role as a potent inhibitor of heat shock protein 90. This compound is under investigation for its potential therapeutic applications in various cancers, particularly those characterized by the overexpression of heat shock protein 90 client proteins. It has demonstrated efficacy in preclinical and clinical settings, especially in melanoma and certain types of leukemia.

Source

Geldanamycin was originally isolated from the bacterium Streptomyces hygroscopicus. The derivative 17-allylamino-17-demethoxygeldanamycin was developed to enhance the therapeutic profile of geldanamycin by improving its solubility and reducing its toxicity while maintaining its ability to inhibit heat shock protein 90.

Classification

17-Allylamino-17-demethoxygeldanamycin belongs to the class of compounds known as ansamycins, which are characterized by their ability to disrupt the function of heat shock proteins. It is classified as an antitumor antibiotic due to its application in cancer therapy.

Synthesis Analysis

Methods

The synthesis of 17-allylamino-17-demethoxygeldanamycin typically involves several key steps:

  1. Modification of Geldanamycin: The natural product is chemically modified to introduce an allylamino group at the 17 position while removing the methoxy group.
  2. Reagents and Conditions: Common reagents include alkyl amines and coupling agents under controlled conditions (e.g., temperature, pH) to facilitate the reaction without degrading the core structure of geldanamycin.
  3. Purification: Post-synthesis, the compound is purified through methods such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthetic pathway often requires careful optimization to balance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 17-allylamino-17-demethoxygeldanamycin is C_22H_28N_2O_5. Its structure features a complex bicyclic system characteristic of ansamycins, with an allylamino side chain contributing to its biological activity.

Data

  • Molecular Weight: Approximately 396.47 g/mol
  • Key Functional Groups: Includes an amine group (–NH), hydroxyl groups (–OH), and a quinone moiety which are crucial for its interaction with heat shock proteins.
Chemical Reactions Analysis

Reactions

17-Allylamino-17-demethoxygeldanamycin primarily undergoes reactions that involve:

  1. Binding with Heat Shock Protein 90: The compound binds to the ATP-binding pocket of heat shock protein 90, inhibiting its chaperone function.
  2. Degradation of Client Proteins: This binding leads to the destabilization and degradation of client proteins such as Raf-1, mutated BRAF, AKT, and cyclin-dependent kinase 4.

Technical Details

In vitro studies have shown that treatment with 17-allylamino-17-demethoxygeldanamycin results in decreased levels of these client proteins, which can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

Process

The mechanism by which 17-allylamino-17-demethoxygeldanamycin exerts its effects involves:

  1. Inhibition of Heat Shock Protein 90: By binding to heat shock protein 90, it prevents the proper folding and stabilization of client proteins.
  2. Induction of Apoptosis: The loss of these critical proteins disrupts signaling pathways essential for cell survival, leading to programmed cell death.

Data

Research indicates that this compound can effectively inhibit both the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/AKT pathway, making it a dual-action agent against tumors that rely on these pathways for growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from studies indicate that modifications in formulation can enhance solubility and bioavailability, addressing some limitations associated with its clinical use .

Applications

Scientific Uses

Mechanism of Action as an Heat Shock Protein 90 Inhibitor

Molecular Interaction Dynamics with Heat Shock Protein 90 Chaperone Complex

17-Allylamino-17-demethoxygeldanamycin (17-Allylamino-17-demethoxygeldanamycin) exerts its anticancer effects by selectively targeting the N-terminal ATP-binding pocket of heat shock protein 90. This binding competitively inhibits heat shock protein 90’s intrinsic ATPase activity, which is indispensable for the chaperone cycle that stabilizes client proteins. Structural analyses reveal that 17-Allylamino-17-demethoxygeldanamycin occupies the ATP-binding site through hydrophobic interactions and hydrogen bonding, thereby preventing the conformational changes required for heat shock protein 90 dimerization and activation. The affinity of 17-Allylamino-17-demethoxygeldanamycin is notably higher for heat shock protein 90 complexes in tumor cells compared to normal cells due to the preferential formation of multi-chaperone complexes (e.g., containing heat shock protein 70, HOP, and p23) in malignancies, which exhibit enhanced ATPase activity and ligand binding [2] [9]. This tumor-selective binding underpins the compound’s therapeutic window. Additionally, the hydroquinone derivative of 17-Allylamino-17-demethoxygeldanamycin (IPI-504) demonstrates enhanced solubility while retaining high-affinity binding, further validating the structural specificity of this interaction [2].

Disruption of Client Protein Folding and Stability

Inhibition of heat shock protein 90 by 17-Allylamino-17-demethoxygeldanamycin destabilizes a diverse array of oncogenic client proteins by preventing their proper folding and maturation. Key clients affected include:

  • Receptor Tyrosine Kinases: Epidermal growth factor receptor, insulin-like growth factor 1 receptor, and mesenchymal-epithelial transition factor receptor undergo misfolding and functional inactivation, disrupting downstream proliferative and survival signaling [9].
  • Serine/Threonine Kinases: B-Rapidly Accelerated Fibrosarcoma (especially mutant V600E), serine/threonine kinase 38, and protein kinase B exhibit reduced stability, leading to cell cycle arrest and apoptosis [4] [7].
  • Transcription Factors: Nuclear factor kappa-light-chain-enhancer of activated B cells is sequestered in the cytoplasm due to degradation of inhibitor of nuclear factor kappa-B kinase subunits, preventing its nuclear translocation and DNA binding [9].

Table 1: Key Oncogenic Client Proteins Disrupted by 17-Allylamino-17-demethoxygeldanamycin

Client ProteinFunctional Role in CancerConsequence of Destabilization
B-Rapidly Accelerated Fibrosarcoma (V600E)Hyperactivation of mitogen-activated protein kinase pathwayInhibition of proliferation/survival signaling
Serine/threonine kinase 38Oxidative stress response; radioresistanceEnhanced cellular radiosensitivity
Protein kinase BPhosphoinositide 3-kinase pathway effectorAttenuation of anti-apoptotic signals
Mesenchymal-epithelial transition factor receptorMetastasis and invasion regulatorLoss of motility and invasive capacity
Insulin-like growth factor 1 receptorGrowth factor signalingG1 cell cycle arrest

This multi-client disruption collectively impairs hallmark cancer traits, including proliferation (e.g., G1 arrest via cyclin-dependent kinase 4 degradation) and motility [9]. Notably, mutant kinases like V600E B-Rapidly Accelerated Fibrosarcoma exhibit greater dependency on heat shock protein 90 for stability than their wild-type counterparts, rendering them exquisitely sensitive to 17-Allylamino-17-demethoxygeldanamycin [4].

Role in Ubiquitin-Proteasome-Mediated Degradation of Oncogenic Clients

17-Allylamino-17-demethoxygeldanamycin induces proteasomal degradation of heat shock protein 90 clients through a coordinated mechanism involving ubiquitin ligase recruitment:

  • Ubiquitination Initiation: Upon heat shock protein 90 inhibition, clients dissociate and recruit heat shock protein 70. This facilitates binding of the carboxyl terminus of heat shock protein 70-interacting protein E3 ubiquitin ligase, which polyubiquitinates clients [5] [6].
  • Proteasome Targeting: Polyubiquitinated clients (e.g., AXL receptor tyrosine kinase, serine/threonine kinase 38) are recognized by the 26S proteasome for ATP-dependent degradation [1] [5].
  • Transcriptional Downregulation: For some clients like serine/threonine kinase 38, 17-Allylamino-17-demethoxygeldanamycin additionally suppresses gene expression by inhibiting specificity protein 1 binding to promoter regions, further depleting cellular protein levels [1] [7].

Table 2: Ubiquitin-Proteasome Pathway Components in 17-Allylamino-17-demethoxygeldanamycin-Induced Degradation

ComponentFunction in DegradationExample Client Targets
Carboxyl terminus of heat shock protein 70-interacting proteinE3 ubiquitin ligase adding ubiquitin tagsAXL receptor tyrosine kinase, serine/threonine kinase 38
26S ProteasomeMacromolecular complex degrading ubiquitinated proteinsMutant B-Rapidly Accelerated Fibrosarcoma, protein kinase B
Heat shock protein 70Co-chaperone delivering clients to carboxyl terminus of heat shock protein 70-interacting proteinMisfolded kinases, transcription factors

This degradation is evidenced experimentally by: (i) blocked client loss upon proteasome inhibition (e.g., with bortezomib) [2], and (ii) accumulation of high-molecular-weight ubiquitinated species in cells overexpressing carboxyl terminus of heat shock protein 70-interacting protein [5]. The process is maturation-dependent, as only fully glycosylated membrane-localized AXL is degraded, while immature intracellular forms remain stable [5]. Thus, 17-Allylamino-17-demethoxygeldanamycin’s efficacy arises from a multi-mechanistic erosion of oncoprotein stability—combining acute post-translational degradation with chronic transcriptional suppression for sustained pathway inhibition.

Properties

Product Name

17-Allylamino-17-demethoxygeldanamycin

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-HTLBVUBBSA-N

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.